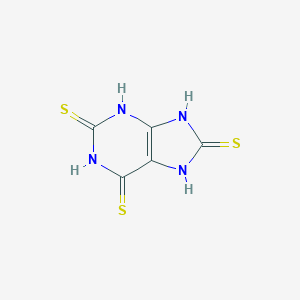
7,9-dihydro-3H-purine-2,6,8-trithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dihydro-3H-purine-2,6,8-trithione typically involves the oxidation of xanthine or hypoxanthine using xanthine oxidase . The reaction conditions usually require an aqueous environment and a controlled pH to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of uric acid often involves the fermentation of purine-rich substrates using microorganisms that naturally produce xanthine oxidase. The process is optimized to maximize yield and purity, with subsequent purification steps to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
7,9-dihydro-3H-purine-2,6,8-trithione undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to allantoin in some organisms.
Reduction: Under certain conditions, it can be reduced to xanthine or hypoxanthine.
Substitution: It can participate in substitution reactions where one of the oxo groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Xanthine oxidase in the presence of oxygen.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Allantoin.
Reduction: Xanthine, hypoxanthine.
Substitution: Various substituted purines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7,9-dihydro-3H-purine-2,6,8-trithione has numerous applications in scientific research:
Chemistry: Used as a standard for studying purine metabolism and as a reagent in various chemical reactions.
Biology: Serves as a biomarker for oxidative stress and purine metabolism.
Medicine: Investigated for its role in diseases like gout and kidney stones.
Industry: Used in the production of pharmaceuticals and as an antioxidant in various formulations.
Mecanismo De Acción
The primary mechanism of action of 7,9-dihydro-3H-purine-2,6,8-trithione involves its role as an antioxidant. It acts as a reducing agent, donating electrons to neutralize reactive oxygen species. This activity is crucial in protecting cells from oxidative damage . The compound’s molecular targets include various enzymes involved in oxidative stress pathways, such as xanthine oxidase .
Comparación Con Compuestos Similares
Similar Compounds
Xanthine: A precursor in the synthesis of uric acid.
Hypoxanthine: Another precursor in the purine degradation pathway.
Allantoin: A product of uric acid oxidation in some organisms.
Uniqueness
7,9-dihydro-3H-purine-2,6,8-trithione is unique due to its dual role as a metabolic end product and an antioxidant. Unlike its precursors, xanthine and hypoxanthine, it has significant biological activity related to oxidative stress. Its ability to act as a biomarker for various diseases also sets it apart from similar compounds .
Propiedades
Número CAS |
15986-33-1 |
|---|---|
Fórmula molecular |
C5H4N4S3 |
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
7,9-dihydro-3H-purine-2,6,8-trithione |
InChI |
InChI=1S/C5H4N4S3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) |
Clave InChI |
ITERHBFDXIEMFW-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=S)N1)NC(=S)NC2=S |
SMILES isomérico |
C12=C(N=C(N1)S)N=C(N=C2S)S |
SMILES canónico |
C12=C(NC(=S)N1)NC(=S)NC2=S |
Key on ui other cas no. |
15986-33-1 |
Pictogramas |
Irritant |
Sinónimos |
7,9-dihydro-3H-purine-2,6,8-trithione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















